molecular formula C21H27NO6 B11021171 N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11021171
M. Wt: 389.4 g/mol
InChI Key: YHYUWKKFUZDVIS-UHFFFAOYSA-N
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Description

N-{[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a glycine derivative conjugated to a substituted coumarin core. Its structure comprises:

  • A coumarin backbone (2H-chromen-2-one) with substituents at positions 3 (hexyl), 4 (methyl), and 8 (methyl).
  • An acetyl-glycine side chain attached via an ether linkage at position 7 of the coumarin ring.
  • Molecular formula: C₂₀H₂₅NO₆; molecular weight: 375.421 g/mol .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C21H27NO6/c1-4-5-6-7-8-16-13(2)15-9-10-17(14(3)20(15)28-21(16)26)27-12-18(23)22-11-19(24)25/h9-10H,4-8,11-12H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

YHYUWKKFUZDVIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC(=O)O)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation reaction between phenol and ethyl acetoacetate. The specific synthetic route is as follows:

    Phenol: reacts with to form the desired compound.

  • The reaction proceeds under suitable conditions, resulting in the formation of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine.

Industrial Production:: While research laboratories often synthesize this compound on a small scale, industrial production methods may vary. Large-scale production typically involves optimized processes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:: N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced or replaced.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The specific products depend on the reaction conditions. For example:

  • Oxidation may yield carboxylic acids.
  • Reduction could lead to alcohols.
  • Substitution reactions may introduce new functional groups.

Scientific Research Applications

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating biological pathways and interactions.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

The hexyl and methyl substituents on the coumarin ring distinguish this compound from structurally related derivatives. Key comparisons include:

Compound Name Substituents (Coumarin Positions) Molecular Weight (g/mol) Key Structural Features
N-{[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 3-hexyl, 4-Me, 8-Me 375.42 Long alkyl chain (hexyl), acetyl-glycine
N-{[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 3-Me, 4-Me, 8-Me 337.34 (estimated) Shorter alkyl (methyl), higher symmetry
6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate 6-dibromopropyl, 4-Me, 8-Me 587.19 Brominated side chain, Boc-protected glycine
[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-acetic acid 3-hexyl, 4-Me, 8-Me 332.39 Free carboxylic acid (no glycine moiety)

Key Observations :

  • The hexyl group at position 3 enhances lipophilicity compared to methyl or benzyl substituents (e.g., in 2-((3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid, CAS 438030-13-8 ).
  • The acetyl-glycine side chain improves water solubility relative to ester or hydrazide derivatives (e.g., acetohydrazides in ).

Example :

  • Ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate (precursor to glycine derivatives) is synthesized by refluxing 7-hydroxy-4,8-dimethylcoumarin with ethyl chloroacetate and K₂CO₃ in dry acetone .
  • Glycine conjugation is achieved via amidation or carbodiimide-mediated coupling .

Biological Activity

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic organic compound belonging to the class of coumarin derivatives. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has a molecular formula of C19H24O5 and a molecular weight of 344.39 g/mol. Its structure is characterized by a chromen-2-one core with various substituents that enhance its biological properties.

PropertyValue
Molecular Formula C19H24O5
Molecular Weight 344.39 g/mol
IUPAC Name This compound

The biological activity of this compound involves several mechanisms:

  • HDAC Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression by modifying histones and other proteins involved in chromatin structure.
  • Antioxidant Activity : It exhibits antioxidant properties, helping to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may have antimicrobial activity, potentially inhibiting the growth of certain pathogens.

Biological Studies and Findings

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antioxidant Properties

Research demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS) in human fibroblast cells exposed to oxidative stress. This suggests its potential use in mitigating oxidative damage associated with aging and degenerative diseases.

Comparative Analysis with Similar Compounds

To better understand its unique properties, this compound can be compared with other coumarin derivatives:

Compound NameBiological ActivityMechanism of Action
N-(3-benzyl)-4,8-dimethylcoumarin AntimicrobialInhibition of bacterial cell wall synthesis
N-acetylcysteine AntioxidantGlutathione precursor
N-(4-hydroxyphenyl)-4,8-dimethylcoumarin AnticancerInduction of apoptosis

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